molecular formula C16H28N2O B4603463 1-[4-butoxy-3-[(dimethylamino)methyl]phenyl]-N,N-dimethylmethanamine

1-[4-butoxy-3-[(dimethylamino)methyl]phenyl]-N,N-dimethylmethanamine

Cat. No.: B4603463
M. Wt: 264.41 g/mol
InChI Key: MFQTVVLKGLORPU-UHFFFAOYSA-N
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Description

1-[4-butoxy-3-[(dimethylamino)methyl]phenyl]-N,N-dimethylmethanamine is an organic compound with a complex structure It is characterized by the presence of a butoxy group, a dimethylamino group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-butoxy-3-[(dimethylamino)methyl]phenyl]-N,N-dimethylmethanamine typically involves multiple steps. One common method includes the alkylation of a phenyl ring with a butoxy group, followed by the introduction of a dimethylamino group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[4-butoxy-3-[(dimethylamino)methyl]phenyl]-N,N-dimethylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-[4-butoxy-3-[(dimethylamino)methyl]phenyl]-N,N-dimethylmethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and neurotransmitter activity.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[4-butoxy-3-[(dimethylamino)methyl]phenyl]-N,N-dimethylmethanamine exerts its effects involves interactions with molecular targets such as receptors or enzymes. The compound can bind to these targets, altering their activity and triggering downstream signaling pathways. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}-3,5-dimethoxybenzamide
  • 1-(3-(dimethylamino)propyl)-3-ethylurea

Uniqueness

Compared to similar compounds, 1-[4-butoxy-3-[(dimethylamino)methyl]phenyl]-N,N-dimethylmethanamine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

1-[4-butoxy-3-[(dimethylamino)methyl]phenyl]-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c1-6-7-10-19-16-9-8-14(12-17(2)3)11-15(16)13-18(4)5/h8-9,11H,6-7,10,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQTVVLKGLORPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CN(C)C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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